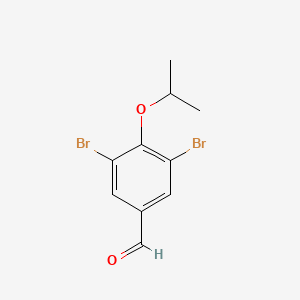
3,5-Dibromo-4-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 486996-44-5 . It has a molecular weight of 322 and its IUPAC name is 3,5-dibromo-4-isopropoxybenzaldehyde .
Synthesis Analysis
The synthesis of 3,5-Dibromo-4-isopropoxybenzaldehyde can be achieved using p-cresol and o-dichlorobenzen as raw materials . The process involves low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis
The InChI code for 3,5-Dibromo-4-isopropoxybenzaldehyde is 1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
3,5-Dibromo-4-isopropoxybenzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
Electrocatalytic Activity and Biosensor Design
The research on dihydroxybenzaldehydes, closely related to the chemical structure of 3,5-Dibromo-4-isopropoxybenzaldehyde, shows significant electrocatalytic activity towards the oxidation of NADH. This property makes them promising for the design of biosensors based on coupled dehydrogenase enzymatic activities. The modified electrodes exhibit catalytic currents proportional to the concentration of NADH, highlighting their potential in biosensor technology for medical and environmental monitoring applications (Pariente et al., 1996).
Novel Syntheses Techniques
Studies on the synthesis of dibromobenzaldehydes, which share a part of the chemical name with 3,5-Dibromo-4-isopropoxybenzaldehyde, reveal methodologies for creating complex organic molecules. These syntheses contribute to the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science. For example, the reaction of hexylmagnesium bromide with dibromobenzaldehyde derivatives outlines a pathway for generating compounds with unique chemical properties (Shimura et al., 1993).
Chemical Structure Analysis
Development of Liquid Crystalline and Fire Retardant Materials
Research into the synthesis of novel molecules based on cyclotriphosphazene cores, containing Schiff base and amide linking units, demonstrates the potential of using 3,5-Dibromo-4-isopropoxybenzaldehyde derivatives in creating materials with unique properties. These compounds have shown to exhibit liquid crystalline behavior and enhanced fire retardant capabilities, indicating their usefulness in advanced material applications (Jamain et al., 2020).
Solubility and Solvation Studies
The solubility modeling and investigation into the solvent effects on compounds like 3,5-dibromo-4-hydroxybenzaldehyde in various solvents provide valuable information on the physicochemical interactions and preferential solvation phenomena. Such studies are essential for designing and optimizing pharmaceutical formulations, understanding compound stability, and predicting their behavior in different solvent systems, which could also apply to 3,5-Dibromo-4-isopropoxybenzaldehyde (Zhu et al., 2020).
Safety and Hazards
The safety information for 3,5-Dibromo-4-isopropoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
将来の方向性
The environmental fate of halogenated hydroxybenzoates, which are widely used synthetic precursors for chemical products and common metabolic intermediates from halogenated aromatics, is of great concern . Microbial catabolism plays key roles in the dissipation of halogenated HBs in the environment . The discovery of new catabolic pathways for these compounds and clarification of the genetic determinants underlying these pathways can broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .
作用機序
Target of Action
Related compounds such as n-(3,5-dibromo-4-hydroxyphenyl)benzamide have been reported to interact with thyroid hormone-binding proteins, which play a crucial role in transporting thyroxine from the bloodstream to the brain .
Biochemical Pathways
While the specific biochemical pathways affected by 3,5-Dibromo-4-isopropoxybenzaldehyde are not clearly defined, a related compound, 3,5-dibromo-4-hydroxybenzoate (DBHB), has been studied. DBHB is catabolized via an oxidative decarboxylation pathway in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The initial catabolism of DBHB is mediated by a novel NAD(P)H-dependent flavin monooxygenase, which mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) .
Action Environment
It’s worth noting that related halogenated compounds have been detected in various environmental contexts, including disinfected drinking water, wastewater effluents, recreational water, and oil/gas produced water .
特性
IUPAC Name |
3,5-dibromo-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUGYMUJNIUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-isopropoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

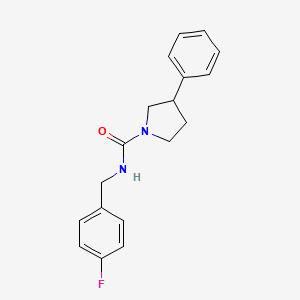
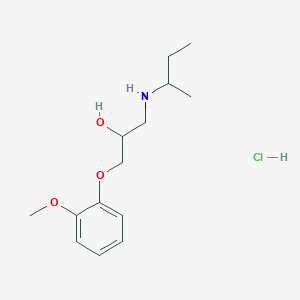
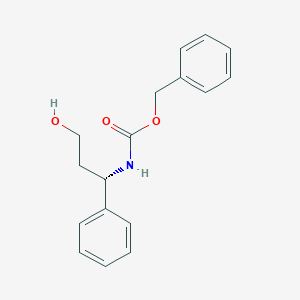
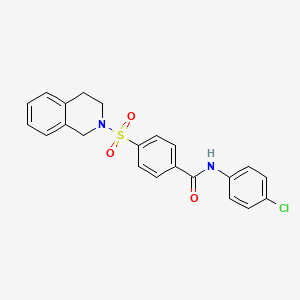
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
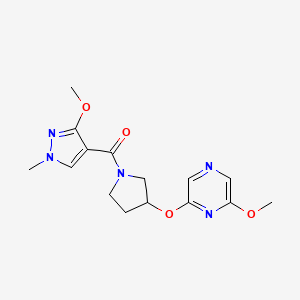
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)
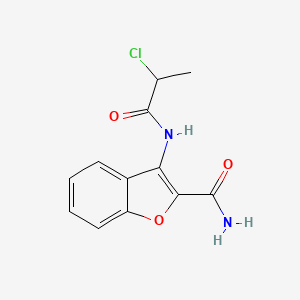
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)
![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2986452.png)

![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)
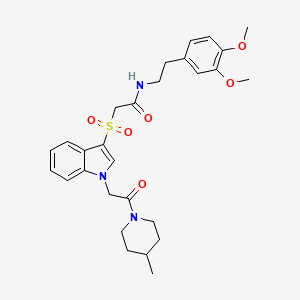
![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)